molecular formula C14H23N B13303950 [1-(2,4-Dimethylphenyl)ethyl](2-methylpropyl)amine

[1-(2,4-Dimethylphenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13303950
M. Wt: 205.34 g/mol
InChI Key: ZXSWHXYELNNDLM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, characterized by the presence of two methyl groups on the phenyl ring and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenethylamine with isobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(2,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.

Biology

In biological research, this compound can be used to study the effects of alkylated phenethylamines on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, 1-(2,4-Dimethylphenyl)ethylamine is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of novel therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The presence of the dimethylphenyl and isobutyl groups can influence its binding affinity and selectivity. The compound may act by modulating the activity of specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the dimethyl and isobutyl substitutions.

    2,4-Dimethylphenethylamine: Similar structure but without the isobutyl group.

    Isobutylamine: Lacks the phenethylamine core.

Uniqueness

1-(2,4-Dimethylphenyl)ethylamine is unique due to the combined presence of the dimethylphenyl and isobutyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in the design of new materials or therapeutic agents.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-6-11(3)8-12(14)4/h6-8,10,13,15H,9H2,1-5H3

InChI Key

ZXSWHXYELNNDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCC(C)C)C

Origin of Product

United States

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